An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-5-nitropyridine
An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-nitropyridine is a halogenated and nitro-substituted pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its chemical reactivity, characterized by the presence of two displaceable chlorine atoms and an electron-withdrawing nitro group, makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dichloro-5-nitropyridine, detailed experimental protocols for its synthesis and key reactions, and a discussion of its reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.
Physicochemical Properties
2,4-Dichloro-5-nitropyridine is a pale yellow to light orange crystalline solid at room temperature.[1] It is soluble in many common organic solvents, including alcohol-based solvents, but exhibits poor solubility in non-polar solvents like petroleum ether.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,4-Dichloro-5-nitropyridine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2] |
| Molecular Weight | 192.99 g/mol | [3] |
| Appearance | Pale yellow to light orange/green powder/solid | [1] |
| Melting Point | 42.0 - 46.0 °C | [4] |
| Boiling Point (Predicted) | 282.3 ± 35.0 °C | [4] |
| Density (Predicted) | 1.629 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -2.49 ± 0.10 | [1] |
| CAS Number | 4487-56-3 | [2] |
Spectroscopic Data
Table 2: Spectroscopic Data of 2,4-Dichloro-5-nitropyridine
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data available, but specific shifts not detailed in provided search results. | [5][6] |
| ¹³C NMR | Spectral data available, but specific shifts not detailed in provided search results. | [5] |
| Mass Spectrometry (ES+) | m/z 194 [M+H]⁺ | [1] |
| IR Spectroscopy | Spectral data available, but specific absorption bands not detailed in provided search results. | [5] |
Reactivity and Chemical Transformations
The chemical behavior of 2,4-Dichloro-5-nitropyridine is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the presence of two chlorine atoms and a strongly electron-withdrawing nitro group. This electronic arrangement makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atoms at the C2 and C4 positions are both potential sites for nucleophilic attack. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. The nitro group at the C5 position further activates the ring towards nucleophilic attack.[1]
A common transformation is the displacement of one or both chlorine atoms by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. This reactivity is fundamental to its application as an intermediate in the synthesis of pharmaceuticals, including stearoyl-CoA desaturase (SCD) inhibitors and Rho-Kinase inhibitors.[1]
Experimental Protocols
Synthesis of 2,4-Dichloro-5-nitropyridine
A common laboratory-scale synthesis of 2,4-Dichloro-5-nitropyridine involves the chlorination of 2-hydroxy-4-chloro-5-nitropyridine using phosphorus oxychloride (POCl₃).[5]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, suspend 2-hydroxy-4-chloro-5-nitropyridine (1.0 eq) in toluene.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~3.0 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Work-up: After completion, cool the reaction mixture and carefully quench by pouring it into ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Caption: Synthetic workflow for 2,4-Dichloro-5-nitropyridine.
Nucleophilic Aromatic Substitution with an Amine
The following protocol describes a representative SNAr reaction of 2,4-Dichloro-5-nitropyridine with cyclopentylamine (B150401).[2]
Experimental Protocol:
-
Reaction Setup: Dissolve 2,4-Dichloro-5-nitropyridine (1.0 eq) in anhydrous acetonitrile (B52724) in a round-bottom flask under an inert atmosphere.
-
Nucleophile Addition: In a separate flask, prepare a solution of cyclopentylamine (1.0 eq) and triethylamine (B128534) (2.0 eq) in anhydrous acetonitrile.
-
Reaction: Slowly add the amine solution to the solution of 2,4-Dichloro-5-nitropyridine at room temperature. Stir the reaction mixture and monitor its progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Caption: Workflow for a typical nucleophilic substitution reaction.
Safety and Handling
2,4-Dichloro-5-nitropyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
2,4-Dichloro-5-nitropyridine is a valuable and reactive intermediate in organic synthesis. Its utility stems from the presence of two reactive chloro-substituents and an activating nitro group on the pyridine core. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and key synthetic transformations. The experimental protocols and reaction workflows presented herein are intended to aid researchers in the effective utilization of this compound for the synthesis of novel and complex molecules, particularly in the context of drug discovery and development.
References
- 1. 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3 [chemicalbook.com]
- 2. 2,4-Dichloro-5-nitropyridine | C5H2Cl2N2O2 | CID 12275765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2,4-Dichloro-5-nitropyridine | 4487-56-3 [sigmaaldrich.com]
- 5. 2,4-DICHLORO-5-NITROPYRIDINE(4487-56-3) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Chloro-5-nitropyridine [webbook.nist.gov]
